molecular formula C22H29N3OS B2825537 1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea CAS No. 898407-80-2

1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea

Cat. No. B2825537
CAS RN: 898407-80-2
M. Wt: 383.55
InChI Key: FZAFQJGXTCERFD-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

The research in medicinal chemistry has explored the synthesis and biochemical evaluation of urea derivatives, including compounds similar to the specified molecule, for their potential as inhibitors targeting various biological activities. For instance, Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas assessing their antiacetylcholinesterase activity. These compounds, designed for greater conformational flexibility, showed that a cyclohexyl group could advantageously replace the benzyl group attached to the basic nitrogen, indicating no prerequisite for an aromatic residue for activity (Vidaluc et al., 1995).

Organic Synthesis and Catalytic Activities

Research has also focused on the organic synthesis of related compounds, highlighting their versatility in constructing complex molecular frameworks. For example, Andreu et al. (2002) described the preparation of 1-cyclohexylmethyl 7,8-dioxygenated tetrahydroisoquinoline via a 'one-pot' sequence, showcasing the compound's potential in synthesizing dopaminergic agents with affinity for D2 and D1 dopamine receptors (Andreu et al., 2002). This research underscores the compound's relevance in developing therapeutic agents targeting the central nervous system.

Chemical Properties and Reactivity

Investigations into the chemical properties and reactivity of similar urea derivatives have provided insights into their potential applications in creating novel compounds. For example, the synthesis and characterization of new quinazolinone-based derivatives as potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases by Riadi et al. (2021) illustrate the compound's utility in oncology, demonstrating potent cytotoxic activity against various human cancer cell lines (Riadi et al., 2021).

Advanced Material Science

Research has also explored the potential applications of related compounds in material science, such as in the development of organic light-emitting diodes (OLEDs). Tsuboyama et al. (2003) studied phosphorescence properties of cyclometalated iridium(III) complexes, highlighting their application in highly efficient red phosphorescent OLEDs, which suggests that related urea derivatives could play a role in the development of advanced materials (Tsuboyama et al., 2003).

properties

IUPAC Name

1-cyclohexyl-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3OS/c26-22(24-19-9-2-1-3-10-19)23-15-20(21-11-6-14-27-21)25-13-12-17-7-4-5-8-18(17)16-25/h4-8,11,14,19-20H,1-3,9-10,12-13,15-16H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAFQJGXTCERFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)urea

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